molecular formula C18H16F3N3 B11485221 10-[4-(Trifluoromethyl)benzyl]-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole

10-[4-(Trifluoromethyl)benzyl]-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole

Cat. No.: B11485221
M. Wt: 331.3 g/mol
InChI Key: VZANPBDHXSNYRN-UHFFFAOYSA-N
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Description

10-[4-(trifluoromethyl)benzyl]-2,3,4,10-tetrahydropyrimido[1,2-a][1,3]benzimidazole is a heterocyclic compound that belongs to the class of pyrimido[1,2-a][1,3]benzimidazoles. This compound is characterized by the presence of a trifluoromethyl group attached to a benzyl moiety, which is further connected to a tetrahydropyrimido[1,2-a][1,3]benzimidazole core. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-[4-(trifluoromethyl)benzyl]-2,3,4,10-tetrahydropyrimido[1,2-a][1,3]benzimidazole typically involves the condensation of 2-aminobenzimidazole with 4-(trifluoromethyl)benzaldehyde under basic conditions. The reaction is carried out in the presence of a suitable base such as potassium hydroxide (KOH) in a solvent like dimethylformamide (DMF). The reaction mixture is then subjected to photochemical conditions, typically using a wavelength of 312 nm, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

10-[4-(trifluoromethyl)benzyl]-2,3,4,10-tetrahydropyrimido[1,2-a][1,3]benzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

10-[4-(trifluoromethyl)benzyl]-2,3,4,10-tetrahydropyrimido[1,2-a][1,3]benzimidazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 10-[4-(trifluoromethyl)benzyl]-2,3,4,10-tetrahydropyrimido[1,2-a][1,3]benzimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may act as an inhibitor of glycogen phosphorylase or dipeptidyl peptidase-4, leading to altered metabolic pathways and physiological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-trifluoromethylphenyl)-imidazo[1,2-a]benzimidazole
  • 2-trifluoromethyl-9-dialkylaminoalkylimidazo[1,2-a]benzimidazole
  • 2-trifluoromethyl-3-arylimidazobenzimidazole

Uniqueness

10-[4-(trifluoromethyl)benzyl]-2,3,4,10-tetrahydropyrimido[1,2-a][1,3]benzimidazole is unique due to its specific structural features, including the trifluoromethyl group and the tetrahydropyrimido[1,2-a][1,3]benzimidazole core. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C18H16F3N3

Molecular Weight

331.3 g/mol

IUPAC Name

10-[[4-(trifluoromethyl)phenyl]methyl]-3,4-dihydro-2H-pyrimido[1,2-a]benzimidazole

InChI

InChI=1S/C18H16F3N3/c19-18(20,21)14-8-6-13(7-9-14)12-24-16-5-2-1-4-15(16)23-11-3-10-22-17(23)24/h1-2,4-9H,3,10-12H2

InChI Key

VZANPBDHXSNYRN-UHFFFAOYSA-N

Canonical SMILES

C1CN=C2N(C1)C3=CC=CC=C3N2CC4=CC=C(C=C4)C(F)(F)F

Origin of Product

United States

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